Cas no 1806881-38-8 (4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine)

4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine
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- インチ: 1S/C7H6F3IN2/c8-6(9)5-3(2-12)1-4(11)13-7(5)10/h1,6H,2,12H2
- InChIKey: FIHLFYQCXDPUDU-UHFFFAOYSA-N
- SMILES: IC1=CC(CN)=C(C(=N1)F)C(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- XLogP3: 1.4
- トポロジー分子極性表面積: 38.9
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029036087-500mg |
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine |
1806881-38-8 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029036087-1g |
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine |
1806881-38-8 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029036087-250mg |
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine |
1806881-38-8 | 95% | 250mg |
$980.00 | 2022-03-31 |
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridineに関する追加情報
Introduction to 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine (CAS No. 1806881-38-8)
4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1806881-38-8, represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure, characterized by a pyridine core functionalized with an amino methyl group, a difluoromethyl substituent, a fluoro group, and an iodine atom, endows it with a diverse array of chemical and biological properties that make it an attractive candidate for further exploration.
The structural features of 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine contribute to its potential utility in drug discovery. The presence of the aminomethyl group (-CH₂NH₂) provides a site for further derivatization, enabling the attachment of various pharmacophores to enhance binding affinity and selectivity. The difluoromethyl group (-CF₂) is known to improve metabolic stability and binding interactions with biological targets, while the fluoro group (-F) can modulate pharmacokinetic properties and enhance receptor activity. Additionally, the iodine atom serves as a handle for cross-coupling reactions, facilitating the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Pyridine derivatives have emerged as a prominent class of compounds in this endeavor due to their ability to interact with protein active sites through hydrogen bonding and hydrophobic interactions. The compound 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine aligns well with this trend, as its structural motifs are reminiscent of known kinase inhibitors. Specifically, the combination of the aminomethyl group and the iodine atom suggests potential for developing inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways associated with various cancers.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacological properties of molecules, often leading to improved bioavailability and reduced toxicity. In the case of 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine, the presence of two fluorine atoms at positions 2 and 3 enhances its lipophilicity and binding affinity to biological targets. This makes it an excellent candidate for further optimization as a lead compound in drug discovery programs.
The iodine substituent at position 6 further extends the synthetic possibilities of this compound. Iodinated pyridines are frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely used in the construction of complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions within the molecule, enabling fine-tuning of its biological activity. For instance, palladium-catalyzed coupling reactions can be utilized to attach alkyl chains, aryl groups, or heterocyclic moieties to the aminomethyl or iodinated positions, generating novel derivatives with tailored pharmacological profiles.
One particularly intriguing aspect of 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine is its potential application in modulating immune responses. Pyridine derivatives have been explored as immunomodulators due to their ability to interact with immune cell receptors and signaling pathways. The structural features of this compound suggest that it may interfere with key enzymes involved in inflammation and immune regulation. For example, it could potentially inhibit Janus kinases (JAKs), which are central mediators of cytokine signaling and play a critical role in autoimmune diseases such as rheumatoid arthritis.
The development of new antiviral agents has become increasingly urgent in light of emerging infectious diseases. The unique chemical properties of 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine make it a compelling candidate for designing inhibitors targeting viral proteases or polymerases. The presence of both electron-withdrawing groups (such as -CF₂) and electron-donating groups (such as -CH₂NH₂) allows for precise tuning of electronic properties, which is essential for achieving high specificity against viral enzymes while minimizing off-target effects.
Another area where this compound shows promise is in the development of radiolabeled probes for diagnostic imaging. Iodinated pyridines can be incorporated into molecules designed for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such probes are invaluable tools for visualizing biological processes in vivo and have applications in both clinical diagnostics and preclinical research. The synthetic accessibility and structural versatility of 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine make it an ideal precursor for generating novel radiotracers.
The pharmaceutical industry continues to invest heavily in exploring novel scaffolds for drug development. Pyridines remain one of the most frequently used heterocycles due to their favorable physicochemical properties and biological activity. Among these derivatives, those containing multiple substituents such as amino groups, fluorinated alkyl chains, and halogen atoms are particularly attractive due to their potential for generating compounds with enhanced potency and selectivity. The compound 4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine exemplifies this trend by combining several pharmacologically relevant features into a single molecular framework.
In conclusion,4-(Aminomethyl)-3-(difluoromethyl)-2-fluoro-6-iodopyridine (CAS No. 1806881-38-8) represents a versatile scaffold with significant potential for therapeutic applications across multiple disease areas. Its unique structural features enable diverse chemical modifications through cross-coupling reactions, making it an excellent starting point for developing novel small-molecule inhibitors targeting kinases, enzymes involved in cancer progression,and other critical biological pathways. As research continues to uncover new therapeutic targets,this compound is poised to play an important role in shaping the future landscape of drug discovery.
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